2,3-Dichlorobenzoyl cyanide
CAS No.: 77668-42-9
Cat. No.: VC21353450
Molecular Formula: C8H3Cl2NO
Molecular Weight: 200.02 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 77668-42-9 |
---|---|
Molecular Formula | C8H3Cl2NO |
Molecular Weight | 200.02 g/mol |
IUPAC Name | 2,3-dichlorobenzoyl cyanide |
Standard InChI | InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H |
Standard InChI Key | FIBBFBXFASKAON-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N |
Appearance | White to Off-White Solid |
Melting Point | 59-63°C |
Chemical Properties and Physical Characteristics
Basic Identification and Structure
2,3-Dichlorobenzoyl cyanide is also known by several synonyms, including (2,3-dichlorophenyl)(oxo)acetonitrile, 2-(2,3-Dichlorophenyl)-2-oxoacetonitrile, and 2,3-Dichloro-α-oxobenzeneacetonitrile. Its structure features a benzene ring with chlorine atoms at positions 2 and 3, along with a benzoyl cyanide group. The compound's chemical structure contributes to its reactivity and utility in various synthetic pathways.
Property | Information |
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Chemical Name | 2,3-Dichlorobenzoyl cyanide |
CAS Number | 77668-42-9 |
Molecular Formula | C₈H₃Cl₂NO |
Molecular Weight | 200.02 g/mol |
EINECS | 278-747-9 |
Standard InChI | InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H |
Standard InChIKey | FIBBFBXFASKAON-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N |
MDL Number | MFCD00792559 |
Physical and Chemical Properties
2,3-Dichlorobenzoyl cyanide appears as a white solid under standard conditions. Its physical properties make it suitable for various synthetic applications, while its chemical properties enable its role as an intermediate in pharmaceutical synthesis.
Property | Value |
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Physical State | White Solid |
Melting Point | 52-53°C (in ligroine solvent) |
Boiling Point | 309°C |
Density | 1.446 |
Flash Point | 141°C |
Solubility | Limited solubility in water; soluble in organic solvents |
Stability | Stable under recommended storage conditions |
Storage Conditions | Sealed in dry containers at room temperature |
Synthesis Methods
Traditional Synthesis Route
The conventional synthesis of 2,3-Dichlorobenzoyl cyanide typically involves the cyanation of 2,3-dichlorobenzoyl chloride. This process represents a critical step in the production of lamotrigine and other pharmaceutical compounds. The raw materials for the preparation typically follow this pathway:
2,3-Dichlorobenzoic Acid Anhydride → 2,3-Dichlorobenzoyl chloride → 2,3-Dichlorobenzoyl cyanide
The reaction typically proceeds under controlled conditions, with temperatures ranging from 160-165°C for approximately 7 hours. Under optimized conditions, the synthetic process can achieve yields of up to 94.2% .
Advanced Catalytic Systems
Recent research has significantly advanced the synthesis methods for 2,3-Dichlorobenzoyl cyanide through the evaluation of various catalytic systems. High-throughput experimentation has identified several effective conditions for the cyanation reaction, including:
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Amine bases and phase-transfer catalysts
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Catalyst-free conditions using acetonitrile as a polar cosolvent
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Novel catalysts such as CuBr₂
Recent Innovations in Synthesis
Significant improvements in synthesis protocols have emerged from research focused on optimizing reaction conditions. Key findings include:
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The use of acetonitrile as a solvent enhances reaction rates even without catalysts, though this approach complicates product isolation.
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Phase-transfer catalysts such as tetrabutylammonium bromide (TBABr) prove effective in systems without acetonitrile cosolvent, but they can lead to inconsistent reaction profiles due to clumping of CuCN solid.
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Cetyltrimethylammonium bromide (CTAB) has been identified as a superior catalyst that alleviates the clumping behavior of CuCN, resulting in consistent reactivity.
The CTAB-catalyzed process has demonstrated remarkable scalability, with one study reporting the production of 560 kg of 2,3-dichlorobenzoyl cyanide with a 77% isolated yield . This represents a significant advancement for industrial-scale synthesis of this important intermediate.
Applications
Pharmaceutical Applications
The primary application of 2,3-Dichlorobenzoyl cyanide lies in pharmaceutical synthesis, particularly as a key intermediate in the production of lamotrigine. Lamotrigine serves as an anticonvulsant medication used in the treatment of epilepsy and bipolar disorder . The compound's reactive nature makes it valuable in the synthesis of various other pharmaceutical compounds as well.
In the synthesis of lamotrigine, 2,3-Dichlorobenzoyl cyanide undergoes further reactions to produce 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile, which is then processed to yield the final anticonvulsant product . The mechanism of action for lamotrigine involves the inhibition of voltage-sensitive sodium channels, leading to the stabilization of neuronal membranes and modulation of presynaptic transmitter release of excitatory amino acids.
Agrochemical Applications
Beyond pharmaceuticals, 2,3-Dichlorobenzoyl cyanide serves as an intermediate in the formulation of various agrochemicals, including pesticides and herbicides. Its reactive functional groups enable the synthesis of compounds with specific biological activities targeting agricultural pests and weeds .
Research Applications
In the research domain, 2,3-Dichlorobenzoyl cyanide functions as a versatile building block for the synthesis of various organic compounds. Its structure and reactivity make it valuable for researchers exploring new synthetic pathways and developing novel compounds with potential biological activities.
Hazard Type | Hazard Statement |
---|---|
Acute Toxicity | Toxic if swallowed (H301) |
Skin Sensitization | May cause an allergic skin reaction (H317) |
Eye Irritation | May cause serious eye irritation (H319) |
Environmental | Hazardous to the aquatic environment |
Research Findings
Catalytic Systems Evaluation
Extensive research has been conducted on the optimization of catalytic systems for the synthesis of 2,3-Dichlorobenzoyl cyanide. A comprehensive study published in Organic Process Research & Development evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride with cyanide salts .
Key findings from this research include:
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High-throughput experimentation identified numerous effective conditions for the cyanation reaction
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CuBr₂ emerged as a novel catalyst through consideration of possible oxidation of Cu(I) during experimental screening
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CuCN proved to be the optimal cyanide source for achieving clean conversion, though its limited solubility presented challenges
Process Optimization
Further research has focused on addressing the solubility limitations of CuCN and optimizing reaction conditions for industrial-scale synthesis. Notable findings include:
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The use of acetonitrile as a solvent significantly enhanced reaction rates by improving CuCN solubility, even without additional catalysts
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Phase-transfer catalysts, particularly CTAB, effectively addressed the clumping behavior of CuCN that had previously led to inconsistent reaction profiles
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The optimized CTAB-catalyzed process demonstrated excellent scalability, achieving a 77% isolated yield in large-scale production
These advancements have significantly improved the efficiency and reliability of 2,3-Dichlorobenzoyl cyanide synthesis, enhancing its viability for industrial applications .
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